molecular formula C18H18N4O B5760863 N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea

N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea

Cat. No. B5760863
M. Wt: 306.4 g/mol
InChI Key: MQAIPOWSIWZESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea (BDU) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. BDU is a urea derivative that exhibits unique biological and chemical properties, making it an important compound for further investigation.

Mechanism of Action

The mechanism of action of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea is not fully understood. However, studies have shown that N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea exerts its biological effects by inhibiting various enzymes and signaling pathways in cells. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has also been found to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea exhibits various biochemical and physiological effects on cells. Studies have shown that N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea induces apoptosis in cancer cells by activating various apoptotic pathways. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea for laboratory experiments include its high purity, stability, and ease of synthesis. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea is also relatively inexpensive, making it a cost-effective compound for research. However, the limitations of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea include its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea. One area of research is the development of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea derivatives with improved solubility and bioavailability. Another area of research is the investigation of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea and its potential applications in environmental science.

Synthesis Methods

The synthesis of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea involves the reaction of benzyl isocyanate and 2,3-dimethyl-6-quinoxalinylamine in the presence of a suitable solvent and catalyst. The reaction yields N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea as a white crystalline solid, which can be purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has been investigated for its anti-cancer properties. Studies have shown that N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In agriculture, N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has been studied for its potential use as a herbicide. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has been found to effectively control the growth of weeds, making it a promising alternative to traditional herbicides.
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has also been studied for its potential applications in environmental science. Studies have shown that N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea can effectively remove heavy metals from contaminated water, making it a promising tool for environmental remediation.

properties

IUPAC Name

1-benzyl-3-(2,3-dimethylquinoxalin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-13(2)21-17-10-15(8-9-16(17)20-12)22-18(23)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAIPOWSIWZESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(2,3-dimethylquinoxalin-6-yl)urea

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